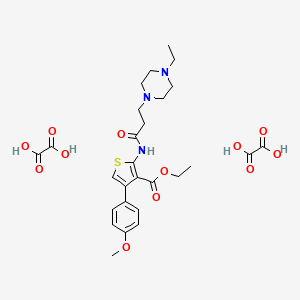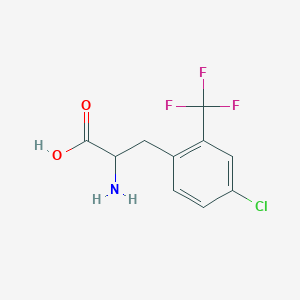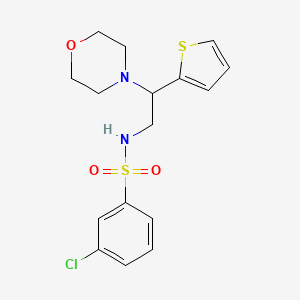
Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate dioxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate dioxalate, is a derivative of ethyl thiophene carboxylate, which is a class of compounds known for their diverse biological activities. The papers provided discuss various ethyl thiophene carboxylate derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of ethyl thiophene carboxylate derivatives is well-documented in the literature. For instance, the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs has been achieved and tested for antitumor activity . Similarly, a one-step synthesis method for ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates has been reported, which involves the condensation of ethyl 4-nitrobenzylthioacetate with dicarbonyl compounds . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of ethyl thiophene carboxylate derivatives is confirmed using various spectroscopic techniques, including elemental analysis, UV-Vis, IR, and NMR spectroscopy . These techniques ensure the correct identification of the synthesized compounds and their structural integrity, which is crucial for understanding their chemical behavior and biological activity.
Chemical Reactions Analysis
The reactivity of ethyl thiophene carboxylate derivatives is highlighted by their ability to undergo further chemical transformations. For example, ethyl 2-(benzo[d]thazol-2-yl)acetate reacts with arylidinemalononitrile derivatives to form various substituted compounds . Additionally, the synthesis of metal complexes with ethyl thiophene carboxylate derivatives, such as those with Co(II), Cu(II), and Zn(II), indicates the potential for these compounds to participate in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl thiophene carboxylate derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, melting points, and stability. The biological activities, such as antitumor and anti-rheumatic effects, are also significant properties of these compounds . These properties are essential for the development of pharmaceutical applications and for understanding the mechanism of action of these compounds in biological systems.
科学的研究の応用
Synthesis and Characterization
The compound under discussion is part of a broader category of chemical entities synthesized for various scientific applications, including antimicrobial and antioxidant studies. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and evaluated for their antimicrobial and antioxidant properties. Compounds from similar syntheses have shown excellent antibacterial and antifungal activities, with profound antioxidant potential as well, indicating the utility of such chemical frameworks in developing pharmaceutical agents (K. Raghavendra et al., 2016).
Biological Activities
The chemical scaffold related to the mentioned compound has been explored for various biological activities. Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing diverse heterocyclic nuclei, have shown good to moderate antimicrobial activity against several microorganisms. This highlights the potential of ethylpiperazin-1-yl derivatives in the development of new antimicrobial agents, showcasing the broad applicability of these compounds in addressing infectious diseases (Serap Başoğlu et al., 2013).
Pharmacological Potential
In the realm of pharmacology, derivatives of ethylpiperazin-1-yl compounds have been synthesized and evaluated for their potential as antidepressants. Novel series of compounds, such as 3-ethoxyquinoxalin-2-carboxamides, designed around the pharmacophoric requirements of 5-HT3 receptor antagonists, have been synthesized and assessed for their activity. The research indicates that modifications in the chemical structure can lead to compounds with significant pharmacological activity, including anti-depressant-like properties (R. Mahesh et al., 2011).
Anticonvulsant Properties
Additionally, ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate and its derivatives have been identified for their pronounced anticonvulsant activity. This class of compounds, synthesized through multi-step reactions starting from ethyl thiodiglycolate, demonstrated activity in seizure models, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. Such studies underscore the potential of these compounds in the development of new anticonvulsant therapies (Ravi Kulandasamy et al., 2009).
特性
IUPAC Name |
ethyl 2-[3-(4-ethylpiperazin-1-yl)propanoylamino]-4-(4-methoxyphenyl)thiophene-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S.2C2H2O4/c1-4-25-12-14-26(15-13-25)11-10-20(27)24-22-21(23(28)30-5-2)19(16-31-22)17-6-8-18(29-3)9-7-17;2*3-1(4)2(5)6/h6-9,16H,4-5,10-15H2,1-3H3,(H,24,27);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKPXIMHNXUUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)OC)C(=O)OCC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate dioxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2538395.png)



![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2538403.png)

![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2538408.png)
![5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2538410.png)



![Methyl 4-(((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2538414.png)

![4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2538416.png)